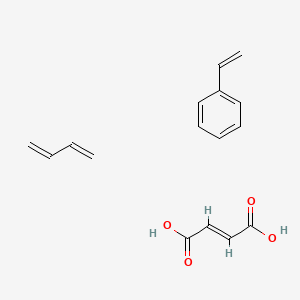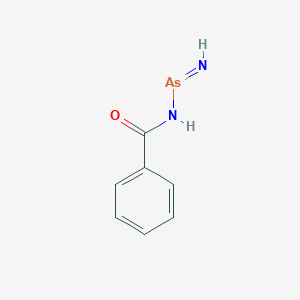
3H-Indolium, 5-chloro-1,2,3,3-tetramethyl-, perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Indolium, 5-chloro-1,2,3,3-tetramethyl-, perchlorate is a chemical compound known for its unique structure and properties It belongs to the class of indolium salts, which are characterized by the presence of an indole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indolium, 5-chloro-1,2,3,3-tetramethyl-, perchlorate typically involves the reaction of 5-chloro-1,2,3,3-tetramethylindole with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3H-Indolium, 5-chloro-1,2,3,3-tetramethyl-, perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted indolium compounds.
Wissenschaftliche Forschungsanwendungen
3H-Indolium, 5-chloro-1,2,3,3-tetramethyl-, perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other indolium derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3H-Indolium, 5-chloro-1,2,3,3-tetramethyl-, perchlorate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3,3-Tetramethyl-3H-indolium iodide
- 5-chloro-1,2,3,3-tetramethyl-3H-indolium iodide
Uniqueness
3H-Indolium, 5-chloro-1,2,3,3-tetramethyl-, perchlorate is unique due to the presence of the perchlorate anion, which imparts distinct chemical and physical properties. This makes it different from other similar compounds that may contain different counterions, such as iodide or chloride.
Eigenschaften
CAS-Nummer |
31878-25-8 |
|---|---|
Molekularformel |
C12H15Cl2NO4 |
Molekulargewicht |
308.15 g/mol |
IUPAC-Name |
5-chloro-1,2,3,3-tetramethylindol-1-ium;perchlorate |
InChI |
InChI=1S/C12H15ClN.ClHO4/c1-8-12(2,3)10-7-9(13)5-6-11(10)14(8)4;2-1(3,4)5/h5-7H,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
DXMYVRGZOHTVSK-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)Cl)C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



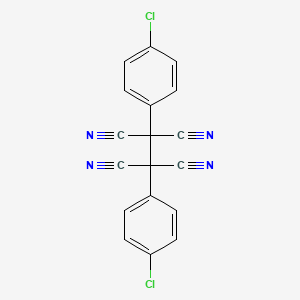
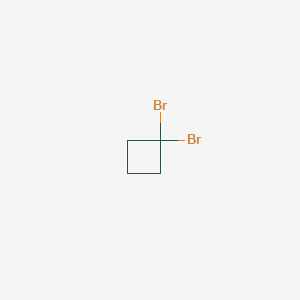
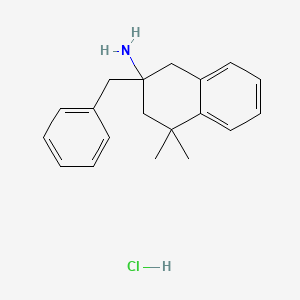
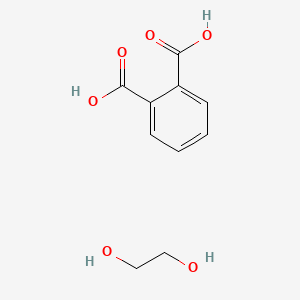
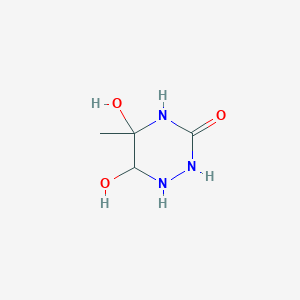
![2-(4-Methylphenyl)-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B14685860.png)

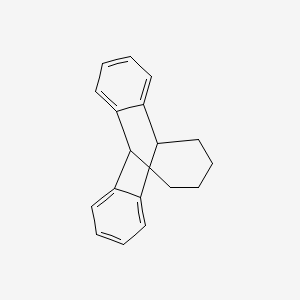
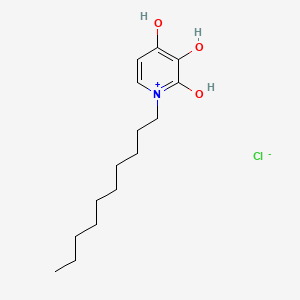
![5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685881.png)
